3,6'-Disinapoyl sucrose

Antidepressant Monoamine Oxidase Neuropharmacology

Choose 3,6'-Disinapoyl sucrose (DISS) for its irreplaceable pharmacology rooted in unique absorption and metabolism. Unlike sibiricose A5, A6, or tenuifoliside A, DISS uses paracellular passive penetration, bypassing P-glycoprotein efflux. Rapid metabolism to sinapic acid (SA) and TMCA—SA as the primary active form—enables exclusive dual MAO-A/B inhibition and HPA axis modulation (CORT, ACTH, CRH, GR/MR). Validated in chronic mild stress models and Aβ C. elegans, DISS is an essential reference standard for neuropsychiatric drug discovery.

Molecular Formula C34H42O19
Molecular Weight 754.7 g/mol
Cat. No. B8205285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6'-Disinapoyl sucrose
Molecular FormulaC34H42O19
Molecular Weight754.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O
InChIInChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+
InChIKeyFHIJMQWMMZEFBL-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3,6'-Disinapoyl Sucrose: Chemical Identity and Pharmacological Classification for Research Sourcing


3,6'-Disinapoyl sucrose (DISS; CAS 139891-98-8) is a phenylpropanoid oligosaccharide ester with a molecular formula of C34H42O19 and a molecular weight of 754.69 g/mol . It is a major bioactive constituent isolated from the roots of Polygala tenuifolia (Radix Polygalae), a traditional Chinese medicine historically used for cognitive and mood disorders [1]. DISS belongs to a distinct subclass of Polygala-derived sucrose esters characterized by esterification with sinapic acid moieties, distinguishing it from other phenylpropanoid sucrose esters and triterpenoid saponins within the same botanical source . Its pharmacological profile includes demonstrated antidepressant, anxiolytic, and neuroprotective activities across multiple preclinical models [2].

Why 3,6'-Disinapoyl Sucrose Cannot Be Replaced by Generic Polygala Oligosaccharide Esters or Saponins


Substituting 3,6'-disinapoyl sucrose with other Polygala-derived oligosaccharide esters such as sibiricose A5 (SA5), sibiricose A6 (SA6), or tenuifoliside A (TFSA) is scientifically unsound due to fundamental differences in absorption mechanisms, metabolic fate, and target engagement. DISS demonstrates a unique absorption profile dominated by paracellular passive penetration, whereas SA5 and SA6 rely on a combination of active transport and paracellular diffusion, rendering their bioavailability differentially sensitive to efflux transporters like P-glycoprotein . Furthermore, DISS undergoes rapid in vivo metabolism to sinapic acid (SA) and 3,4,5-trimethoxycinnamic acid (TMCA), with SA achieving the highest systemic exposure and likely serving as the primary active form [1]. This distinct metabolic trajectory contrasts with other oligosaccharide esters and directly influences its pharmacological outcomes, including its dual inhibition of both MAO-A and MAO-B isoforms and its modulation of the HPA axis [2]. Consequently, experimental or industrial applications requiring reproducible, mechanism-specific effects cannot rely on structurally related but pharmacokinetically divergent alternatives.

Quantitative Evidence Guide for 3,6'-Disinapoyl Sucrose: Comparator-Based Differentiation Data for Informed Procurement


Dual MAO-A and MAO-B Inhibition: Direct Comparison with Fluoxetine in Chronic Mild Stress Model

3,6'-Disinapoyl sucrose (DISS) demonstrated significant inhibition of both MAO-A and MAO-B activity in the brain of rats subjected to chronic mild stress (CMS), a well-established depression model. While the positive control fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that does not directly inhibit MAO, DISS's MAO inhibition represents a distinct, complementary mechanism. The study provides quantitative data showing that CMS elevated MAO-A and MAO-B activity, and DISS administration at 10 and 20 mg/kg (i.g.) reversed this effect [1].

Antidepressant Monoamine Oxidase Neuropharmacology

HPA Axis Modulation: Cortisol and ACTH Reduction Compared to Baseline Stress-Induced Elevation

In a chronic unpredictable mild stress (CUMS) model, 3,6'-disinapoyl sucrose (DISS) at doses of 10 and 20 mg/kg (i.g.) significantly reduced serum cortisol (CORT), adrenocorticotropic hormone (ACTH), and corticotropin-releasing hormone (CRH) levels in rats compared to untreated stressed controls. DISS also enhanced the mRNA expression of glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), indicating a multi-faceted regulation of the HPA axis [1].

HPA Axis Cortisol Stress Response

Anxiolytic Efficacy in Elevated Plus Maze: Direct Comparison with Diazepam

In the elevated plus maze (EPM) test, oral administration of 3,6'-disinapoyl sucrose (DISS) at 100 mg/kg significantly increased the time and frequency of mice entering the open arms, a standard measure of anxiolytic effect. This effect was comparable to the positive control diazepam (DZP), a classical benzodiazepine anxiolytic. The study provides a direct behavioral comparison, confirming DISS's anxiolytic activity in a widely accepted model [1].

Anxiolytic Behavioral Pharmacology Elevated Plus Maze

Absorption Mechanism Differentiation: Paracellular Dominance vs. Active Transport in Sibiricose A5/A6

Using an in vitro everted rat gut sac model, 3,6'-disinapoyl sucrose (DISS) was shown to be absorbed predominantly via paracellular passive penetration, whereas the structurally related oligosaccharide esters sibiricose A5 (SA5) and sibiricose A6 (SA6) exhibit absorption combining active transport and paracellular diffusion. This distinction is functionally significant because SA5 and SA6 absorption is enhanced by the P-glycoprotein inhibitor verapamil, while DISS absorption is not, indicating differential sensitivity to efflux transporters .

Intestinal Absorption Bioavailability Oligosaccharide Esters

Neuroprotection in Aß1-42 Transgenic C. elegans: Dose-Dependent Reduction in Paralysis and Oxidative Stress

In an Aß1-42 transgenic Caenorhabditis elegans model of Alzheimer's disease, 3,6'-disinapoyl sucrose (DISS) at concentrations of 5 µM and 50 µM significantly prolonged lifespan, increased egg-laying, and reduced paralysis rate compared to untreated transgenic worms. DISS also decreased lipofuscin and reactive oxygen species (ROS) levels, and attenuated Aß deposition. These effects were accompanied by upregulation of autophagy-related (bec-1, lgg-1) and antioxidant (sod-3, gst-4) genes, and downregulation of insulin/IGF-1 signaling genes (daf-2, daf-15) [1].

Alzheimer's Disease Amyloid-beta C. elegans

Oral Bioavailability: 0.5% Absolute Bioavailability Contrasts with High Tissue Exposure of Metabolite Sinapic Acid

A validated LC-MS/MS pharmacokinetic study in rats determined that 3,6'-disinapoyl sucrose (DISS) has poor oral absorption, with an absolute bioavailability of only approximately 0.5% [1]. However, a subsequent comprehensive study demonstrated that despite low parent compound bioavailability, DISS undergoes rapid metabolism to sinapic acid (SA), which achieves the highest systemic exposure and is detectable in cerebrospinal fluid, with DISS itself reaching peak plasma concentration (Tmax) at 12 minutes post oral administration [2].

Pharmacokinetics Oral Bioavailability Metabolism

Optimal Research and Industrial Application Scenarios for 3,6'-Disinapoyl Sucrose


Mechanistic Studies of HPA Axis Dysregulation in Stress-Related Disorders

3,6'-Disinapoyl sucrose (DISS) is particularly suited for research investigating the role of the hypothalamic-pituitary-adrenal (HPA) axis in depression and anxiety disorders. As demonstrated in chronic mild stress models, DISS significantly reduces serum CORT, ACTH, and CRH levels while enhancing GR and MR mRNA expression [1]. This multi-faceted modulation of the HPA axis provides a robust pharmacological tool for dissecting neuroendocrine mechanisms underlying stress-related pathologies, especially when comparing against compounds with more limited HPA effects.

Drug Discovery for Dual MAO-A/MAO-B Inhibition in Neurodegenerative and Mood Disorders

Given its demonstrated ability to inhibit both MAO-A and MAO-B activity in stressed rat brains [1], DISS serves as a valuable lead compound or reference standard in drug discovery programs targeting monoamine oxidase for depression, Parkinson's disease, or Alzheimer's disease. Its natural product origin and dual inhibitory profile differentiate it from synthetic MAO inhibitors and SSRIs like fluoxetine, offering a distinct chemical scaffold for structure-activity relationship (SAR) studies and novel therapeutic development.

In Vivo Amyloid-Beta Toxicity and Autophagy Studies in C. elegans Models

DISS has been validated in the Aß1-42 transgenic C. elegans model, where it prolongs lifespan, reduces paralysis, and decreases Aß deposition at concentrations of 5-50 µM [1]. This makes it an ideal compound for high-throughput genetic and pharmacological screens investigating autophagy (bec-1, lgg-1) and antioxidant (sod-3, gst-4) pathways in the context of Alzheimer's disease. Its effects on DAF-2/DAF-16 insulin signaling further extend its utility to aging and longevity research.

Anxiolytic Drug Development and Behavioral Pharmacology

With demonstrated anxiolytic efficacy in the elevated plus maze (EPM) and open field test (OFT) comparable to diazepam [1], DISS is a compelling candidate for preclinical anxiolytic drug development. Its distinct chemical structure and natural product origin offer a potential alternative to benzodiazepines, which are associated with sedation and dependence. Researchers can utilize DISS to explore non-GABAergic anxiolytic mechanisms or as a benchmark in novel anxiolytic compound screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6'-Disinapoyl sucrose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.